molecular formula C16H25NO2 B291914 N-(4-ethoxyphenyl)-2-ethylhexanamide

N-(4-ethoxyphenyl)-2-ethylhexanamide

Cat. No.: B291914
M. Wt: 263.37 g/mol
InChI Key: XQBOUMHWPBRVEZ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-ethylhexanamide is a substituted amide characterized by a 4-ethoxyphenyl group linked to a 2-ethylhexanamide backbone. The compound is synthesized via reactions involving 2-ethylhexanoyl chloride and 4-ethoxyaniline derivatives under controlled conditions, as suggested by analogous synthesis pathways in .

Properties

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-ethylhexanamide

InChI

InChI=1S/C16H25NO2/c1-4-7-8-13(5-2)16(18)17-14-9-11-15(12-10-14)19-6-3/h9-13H,4-8H2,1-3H3,(H,17,18)

InChI Key

XQBOUMHWPBRVEZ-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)OCC

Canonical SMILES

CCCCC(CC)C(=O)NC1=CC=C(C=C1)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Ethoxyphenyl-Based Amides

N-(4-Ethoxyphenyl)acetamide
  • Molecular Formula: C₁₀H₁₃NO₂
  • Molecular Weight : 179.22 g/mol
  • Key Differences :
    • Simpler acetamide backbone (vs. 2-ethylhexanamide).
    • Lacks the branched ethylhexyl chain, reducing lipophilicity.
  • Applications : Often used as an intermediate in organic synthesis and pharmaceutical research.
N-(4-Ethoxyphenyl)-2-thiophenecarboxamide
  • Molecular Formula: C₁₃H₁₃NO₂S
  • Molecular Weight : 247.31 g/mol
  • Key Differences: Thiophene ring replaces the ethylhexyl chain, introducing sulfur-based electronic effects.
  • Properties : Higher polarity compared to 2-ethylhexanamide derivatives.

Methoxyphenyl Analogs

N-(4-Methoxyphenyl)-2-ethylhexanamide
  • Molecular Formula: C₁₅H₂₃NO₂
  • Molecular Weight : 249.35 g/mol (inferred).
  • Key Differences :
    • Methoxy group (smaller substituent) reduces steric hindrance and increases solubility compared to ethoxy.
    • Shorter alkoxy chain alters metabolic stability.
N-(4-Methoxyphenyl)-2-(4-methylbenzylidene)hydrazinylacetamide
  • Molecular Formula : C₁₇H₁₈N₃O₃
  • Molecular Weight : 312.35 g/mol (inferred from ).
  • Key Differences: Incorporates a hydrazinylidene moiety, enabling chelation and coordination chemistry.

Substituted Phenyl Amides with Diverse Backbones

N-(2-Methoxyphenyl)-6-(4-nitro-1,3-dioxoisoindol-2-yl)hexanamide
  • Molecular Formula : C₂₁H₂₀N₃O₆
  • Molecular Weight : 410.40 g/mol
  • Key Differences :
    • Nitroisoindole group introduces strong electron-withdrawing effects.
    • Likely higher reactivity in electrophilic substitution reactions.
2-(4-Ethoxyphenyl)-N-[4-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • Molecular Formula : C₂₂H₂₂N₅O₂
  • Molecular Weight : 400.45 g/mol
  • Ethoxyphenyl group retained but integrated into a more complex heterocyclic system.

Data Table: Comparative Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Backbone Notable Properties
N-(4-Ethoxyphenyl)-2-ethylhexanamide C₁₆H₂₅NO₂ 263.38 (calc.) Ethoxyphenyl, 2-ethylhexanamide High lipophilicity, thermal stability
N-(4-Ethoxyphenyl)acetamide C₁₀H₁₃NO₂ 179.22 Ethoxyphenyl, acetamide Intermediate in synthesis
N-(4-Methoxyphenyl)-2-ethylhexanamide C₁₅H₂₃NO₂ 249.35 (calc.) Methoxyphenyl, 2-ethylhexanamide Increased solubility vs. ethoxy
N-(4-Ethoxyphenyl)-2-thiophenecarboxamide C₁₃H₁₃NO₂S 247.31 Ethoxyphenyl, thiophenecarboxamide Polar, sulfur-mediated interactions
N-(2-Methoxyphenyl)-6-(4-nitroisoindol)hexanamide C₂₁H₂₀N₃O₆ 410.40 Nitroisoindole, methoxyphenyl Electron-withdrawing effects

Research Findings and Functional Implications

  • Lipophilicity : The 2-ethylhexanamide backbone in this compound confers greater membrane permeability compared to simpler acetamides.
  • Electronic Effects : Ethoxy and methoxy substituents modulate electron density on the aromatic ring, influencing reactivity in electrophilic substitution (e.g., nitration, halogenation).

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